1-(4-Bromobenzoyl)-2-methylpiperidine
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Overview
Description
1-(4-Bromobenzoyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromobenzoyl group attached to a piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzoyl)-2-methylpiperidine typically involves the acylation of 2-methylpiperidine with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzoyl)-2-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper)
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone)
Major Products:
- Substituted derivatives (e.g., 1-(4-aminobenzoyl)-2-methylpiperidine)
- Reduced derivatives (e.g., 1-(4-hydroxybenzyl)-2-methylpiperidine)
- Oxidized derivatives (e.g., 1-(4-carboxybenzoyl)-2-methylpiperidine)
Scientific Research Applications
1-(4-Bromobenzoyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-2-methylpiperidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromobenzoyl group can enhance the compound’s binding affinity to its target, while the piperidine ring can provide structural stability and specificity.
Comparison with Similar Compounds
- 1-(4-Bromobenzoyl)-4-methylpiperazine
- 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea
- 1-(4-Bromobenzoyl)-4-phenylpiperazine
Comparison: 1-(4-Bromobenzoyl)-2-methylpiperidine is unique due to the presence of a methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to 1-(4-Bromobenzoyl)-4-methylpiperazine, it has a different nitrogen-containing ring structure, which can result in distinct pharmacological properties. The presence of the bromobenzoyl group in all these compounds provides a common site for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
(4-bromophenyl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONHPMAFVHSTQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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